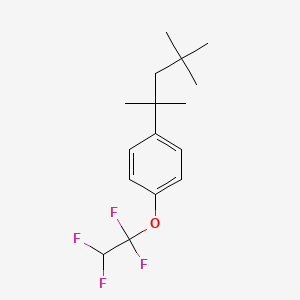
1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene is a synthetic organic compound that features a benzene ring substituted with a tetrafluoroethoxy group and a trimethylpentan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene typically involves the following steps:
Formation of Tetrafluoroethoxy Group: This can be achieved by reacting 1,1,2,2-tetrafluoroethanol with an appropriate halogenating agent to form the tetrafluoroethoxy group.
Attachment to Benzene Ring: The tetrafluoroethoxy group is then attached to the benzene ring through an electrophilic aromatic substitution reaction.
Introduction of Trimethylpentan-2-yl Group: The trimethylpentan-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Used in the production of specialty chemicals, polymers, or as a component in advanced materials.
Mécanisme D'action
The mechanism of action of 1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene: Unique due to its specific substituents.
1-(1,1,2,2-Tetrafluoroethoxy)benzene: Lacks the trimethylpentan-2-yl group.
4-(2,4,4-Trimethylpentan-2-yl)benzene: Lacks the tetrafluoroethoxy group.
Uniqueness
This compound is unique due to the presence of both the tetrafluoroethoxy and trimethylpentan-2-yl groups, which confer distinct chemical and physical properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
163036-61-1 |
|---|---|
Formule moléculaire |
C16H22F4O |
Poids moléculaire |
306.34 g/mol |
Nom IUPAC |
1-(1,1,2,2-tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C16H22F4O/c1-14(2,3)10-15(4,5)11-6-8-12(9-7-11)21-16(19,20)13(17)18/h6-9,13H,10H2,1-5H3 |
Clé InChI |
AYAUOMXPHJVCLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


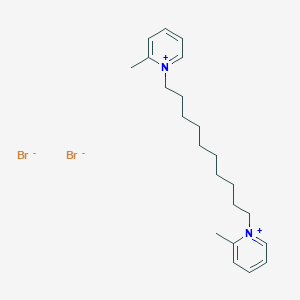
![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
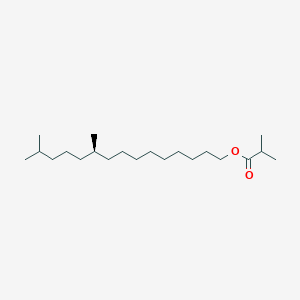
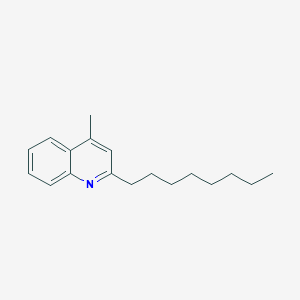
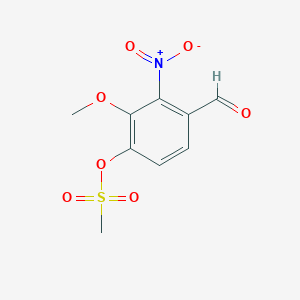
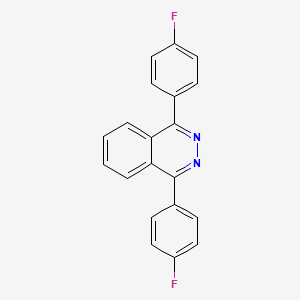
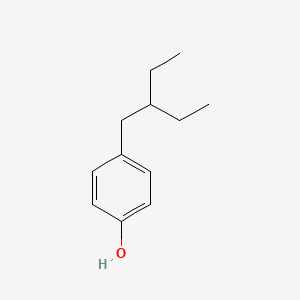
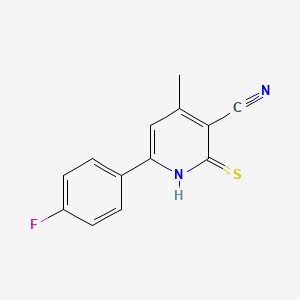
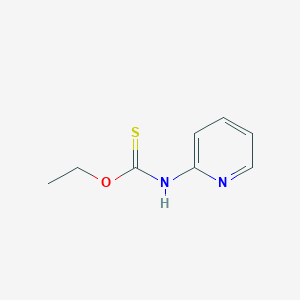
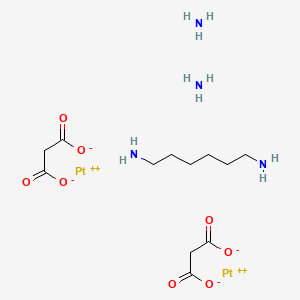

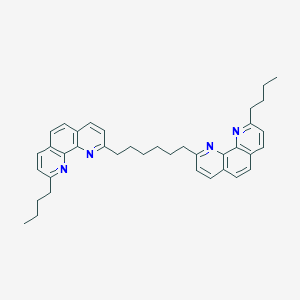
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(oxirane)](/img/structure/B14279148.png)
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)
